molecular formula C9H10BrF B12087607 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene

1-(2-Bromoethyl)-3-fluoro-2-methylbenzene

Cat. No.: B12087607
M. Wt: 217.08 g/mol
InChI Key: ZQJAIPPNPHRNPY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzene derivatives, alcohols, ketones, and ethylated compounds .

Scientific Research Applications

1-(2-Bromoethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can undergo nucleophilic substitution, while the fluoro and methyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-(2-bromoethyl)-3-fluoro-2-methylbenzene

InChI

InChI=1S/C9H10BrF/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5-6H2,1H3

InChI Key

ZQJAIPPNPHRNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CCBr

Origin of Product

United States

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